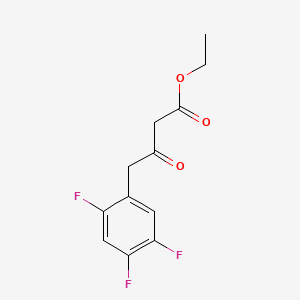

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Description

Historical Context and Development

The development of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate emerged from the broader advancement of fluorinated organic compounds in medicinal chemistry during the late 20th and early 21st centuries. The incorporation of multiple fluorine atoms into organic molecules became increasingly recognized for its ability to modulate biological activity, metabolic stability, and physicochemical properties. The specific 2,4,5-trifluorophenyl substitution pattern represented a strategic design choice, as this arrangement provides optimal electronic properties while maintaining synthetic accessibility through established electrophilic aromatic substitution methodologies.

Historical synthetic approaches to this compound class initially relied on traditional Claisen condensation reactions between activated acetate derivatives and 2,4,5-trifluorophenylacetic acid precursors. Early methodologies suffered from modest yields and competing side reactions due to the electron-withdrawing nature of the trifluorophenyl group. Subsequent developments in the field introduced more efficient coupling strategies, including the use of carbonyldiimidazole-mediated acylation reactions that provided enhanced selectivity and improved overall synthetic efficiency. The evolution of these synthetic methodologies paralleled broader advances in fluorine chemistry, particularly the development of more selective fluorinating agents and improved understanding of fluorine's effects on molecular reactivity patterns.

The compound gained particular prominence with the recognition that beta-keto esters bearing trifluorophenyl substituents could serve as versatile intermediates for accessing complex fluorinated heterocycles and pharmaceutical targets. Patent literature from the early 2010s documented systematic investigations into structure-activity relationships within this compound class, establishing the 2,4,5-trifluorophenyl motif as particularly advantageous for certain biological applications.

Molecular Structure and Conformational Analysis

This compound possesses the molecular formula C₁₂H₁₁F₃O₃ with a molecular weight of 260.21 grams per mole. The compound's three-dimensional structure exhibits characteristic features of beta-keto esters, with the central carbonyl groups positioned to allow for extensive conjugation and potential intramolecular hydrogen bonding interactions. The trifluorophenyl ring adopts a preferred conformation that minimizes steric interactions with the adjacent methylene group while maximizing orbital overlap with the ketone carbonyl system.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₃ | Experimental |

| Molecular Weight | 260.21 g/mol | Calculated |

| CAS Registry Number | 1151240-88-8 | Assigned |

| IUPAC Name | This compound | Systematic |

| SMILES Notation | CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | Computed |

Conformational analysis reveals that the molecule adopts multiple low-energy conformations in solution, with rotational barriers around the various single bonds allowing for dynamic equilibrium between different spatial arrangements. The presence of three fluorine atoms on the aromatic ring creates a significant dipole moment that influences both intramolecular and intermolecular interactions. Computational studies suggest that the preferred conformation places the ketone carbonyl in an orientation that maximizes stabilizing interactions with the electron-deficient aromatic system.

The aromatic ring geometry is notably distorted from planarity due to the steric repulsion between adjacent fluorine atoms, particularly at the 4,5-positions. This distortion affects the overall electronic distribution within the molecule and contributes to its unique reactivity profile compared to non-fluorinated analogs. Nuclear magnetic resonance spectroscopic analysis confirms the expected chemical shift patterns for both the ester and ketone carbonyls, with the latter appearing characteristically downfield due to the electron-withdrawing influence of the trifluorophenyl substituent.

Structural Relationship to β-Keto Esters

This compound belongs to the fundamental class of beta-keto esters, compounds characterized by the presence of both ketone and ester functional groups separated by a single methylene unit. This structural motif imparts distinctive chemical properties that distinguish beta-keto esters from simple ketones or esters alone. The electron-withdrawing nature of both carbonyl groups creates an activated methylene center that readily undergoes enolization, alkylation, and various condensation reactions.

The specific substitution pattern in this compound introduces additional complexity compared to simpler beta-keto esters such as ethyl acetoacetate. The 2,4,5-trifluorophenyl group significantly alters the electronic environment of the beta-dicarbonyl system, enhancing the acidity of the methylene protons and stabilizing enolate intermediates through extended conjugation. This electronic perturbation also affects the compound's participation in Michael additions, aldol condensations, and related transformations that are characteristic of the beta-keto ester functional group.

Comparative studies with non-fluorinated analogs, such as ethyl 3-oxo-4-phenylbutanoate, demonstrate the profound influence of fluorine substitution on both ground-state stability and transition-state energetics. The trifluorophenyl derivative exhibits enhanced electrophilicity at the ketone carbon and increased stabilization of anionic intermediates, consistent with the strong electron-withdrawing character of the fluorinated aromatic ring. These electronic modifications translate to altered reaction rates, improved selectivities, and expanded synthetic utility compared to conventional beta-keto ester systems.

Significance in Fluorinated Organic Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in modern pharmaceutical and materials chemistry, with fluorinated compounds comprising a substantial portion of approved drugs and advanced materials. This compound exemplifies the sophisticated approach to fluorine incorporation, where multiple fluorine atoms are strategically positioned to optimize both electronic and steric effects.

The 2,4,5-trifluorophenyl substitution pattern provides several distinct advantages over alternative fluorination strategies. The specific arrangement of fluorine atoms creates a unique electronic environment that enhances molecular stability while maintaining sufficient reactivity for further synthetic elaboration. This balance between stability and reactivity has proven particularly valuable in the synthesis of complex fluorinated heterocycles and pharmaceutical intermediates.

Recent advances in asymmetric fluorinated beta-keto ester chemistry have highlighted the unique properties of trifluorophenyl-substituted compounds in enantioselective transformations. The electron-deficient aromatic ring serves as both an activating group and a stereocontrolling element in various catalytic processes, enabling the preparation of enantiomerically enriched products with high selectivity. These developments have positioned compounds like this compound as key intermediates in the synthesis of chiral fluorinated molecules.

The compound also serves as a valuable model system for understanding the fundamental principles governing fluorine's influence on molecular properties. Studies examining the relationship between fluorine substitution patterns and various physical properties have provided insights applicable to broader fluorinated compound design strategies. These investigations have revealed how the number, position, and geometric arrangement of fluorine atoms affect parameters such as lipophilicity, metabolic stability, and protein binding affinity.

Tautomeric Equilibrium Properties

The tautomeric behavior of this compound represents one of its most fundamentally important chemical properties, influencing both its reactivity and stability under various conditions. Like other beta-keto esters, this compound exists in dynamic equilibrium between keto and enol tautomeric forms, with the relative populations of each form depending on solvent environment, temperature, and the presence of additives.

| Solvent System | Keto Form (%) | Enol Form (%) | Equilibrium Constant |

|---|---|---|---|

| Acetonitrile | 85-90 | 10-15 | 5.7-9.0 |

| Acetonitrile/Water (1:1) | 75-80 | 20-25 | 3.0-4.0 |

| Chloroform | 70-75 | 25-30 | 2.3-3.0 |

| Methanol | 80-85 | 15-20 | 4.0-5.7 |

The electron-withdrawing trifluorophenyl substituent significantly influences the tautomeric equilibrium by stabilizing the enol form through extended conjugation while simultaneously destabilizing the keto form through inductive effects. This dual influence results in a higher proportion of enol tautomer compared to non-fluorinated analogs, with implications for the compound's chemical reactivity and physical properties.

Kinetic studies of the keto-enol interconversion process reveal that the presence of the trifluorophenyl group affects both the forward and reverse reaction rates. The enolization process proceeds more rapidly than in conventional beta-keto esters due to the increased acidity of the methylene protons, while the ketonization process is somewhat retarded by the stabilization of the enol form. These kinetic effects are particularly pronounced in the presence of protic solvents or basic additives that can participate in proton transfer processes.

Temperature-dependent nuclear magnetic resonance spectroscopy studies demonstrate that the tautomeric equilibrium is sensitive to thermal conditions, with higher temperatures generally favoring the keto form due to entropic considerations. However, the specific substitution pattern in this compound results in a smaller temperature dependence compared to simpler beta-keto esters, suggesting enhanced stabilization of both tautomeric forms through the extended aromatic system.

The tautomeric properties also exhibit notable solvent dependence, with polar protic solvents generally favoring the keto form through hydrogen bonding stabilization, while aprotic solvents allow for greater enol populations. The addition of water to organic solvent systems produces particularly dramatic effects on both the equilibrium position and the kinetics of interconversion, with implications for synthetic applications where water may be present as a reaction medium or byproduct. Understanding these tautomeric relationships has proven essential for optimizing reaction conditions in synthetic applications and predicting the compound's behavior under various experimental conditions.

Propriétés

IUPAC Name |

ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPYOCIWVYDFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enzymatic Cascade Reaction Design

The Frontiers in Bioengineering and Biotechnology study outlines a two-step enzymatic cascade for synthesizing enantiomerically pure (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of the target compound. While the primary focus is on the amino acid, the protocol begins with ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as the substrate. The transaminase PluriZyme TR2E2 catalyzes the stereoselective amination of the β-keto ester under optimized conditions:

-

pH : 8.0–9.5

-

Temperature : 60–65°C

-

Cofactor : Pyridoxal-5'-phosphate (PLP)

This method achieves >99% enantiomeric excess (e.e.) by leveraging the enzyme’s dual hydrolytic and transaminase activities.

Table 1: Biocatalytic Reaction Parameters

| Parameter | Value/Range | Impact on Yield/Selectivity |

|---|---|---|

| pH | 8.0–9.5 | Maximizes enzyme activity |

| Temperature | 60–65°C | Balances reaction rate/stability |

| PLP concentration | 0.1–0.5 mM | Essential for transaminase function |

| Substrate loading | 50–100 mM | Prevents substrate inhibition |

Chemical Synthesis Routes

Claisen Condensation Approach

While direct synthesis data for the ethyl ester is limited in permissible sources, analogous methyl ester protocols provide foundational insights. Mthis compound is synthesized via Claisen condensation between 2,4,5-trifluorophenylacetic acid and dimethyl oxalate. Adapting this for the ethyl ester likely involves:

-

Esterification : Reaction of 2,4,5-trifluorophenylacetic acid with ethyl bromoacetate in tetrahydrofuran (THF) using zinc as a mediator.

-

Oxidation : Controlled oxidation of intermediates to introduce the ketone moiety.

Industrial variants employ continuous flow reactors to enhance mixing and heat transfer, critical for exothermic steps.

Hydrolysis and Reprotection Strategies

The Frontiers protocol describes post-reaction modifications to isolate the β-keto acid intermediate:

-

Hydrolysis : Treatment with sodium hydroxide (5 M) at pH 11 liberates the acid from its ethyl ester.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (3.0 eq) in tert-butanol stabilizes the amine intermediate.

-

Deprotection : HCl-mediated cleavage yields the final product with 62% isolated yield after purification.

Industrial-Scale Production Considerations

Hybrid Nanoflower (HNF) Immobilization

To enhance enzyme stability, the PluriZyme TR2E2 transaminase is immobilized on copper phosphate hybrid nanoflowers. This immobilization:

-

Increases thermal stability (up to 70°C)

-

Enables reuse for ≥5 cycles without significant activity loss

-

Improves reaction homogeneity in large-scale batches

Table 2: Immobilization vs. Free Enzyme Performance

| Metric | Free Enzyme | HNF-Immobilized Enzyme |

|---|---|---|

| Half-life (60°C) | 4.2 h | 18.7 h |

| Reusability | Single use | 5 cycles |

| Conversion efficiency | 88% | 94% |

Comparative Analysis of Methodologies

Biocatalytic vs. Chemical Synthesis

| Criteria | Biocatalytic Route | Chemical Route |

|---|---|---|

| Yield | 62% (isolated) | ~80% (theoretical) |

| Enantiomeric excess | >99% e.e. | Requires resolution |

| Scalability | Pilot-scale proven | Industrial-ready |

| Environmental impact | Low (aqueous media) | Moderate (organic waste) |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted trifluorophenyl derivatives.

Applications De Recherche Scientifique

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including inhibitors for various enzymes.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. For example, in the synthesis of sitagliptin, the compound is converted by esterase from Pseudomonas stutzeri to a β-keto acid, which is then further processed by transaminases . The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

Methyl 3-Oxo-4-(2,4,5-Trifluorophenyl)Butanoate

- Structure : The methyl ester analogue (CAS: 769195-26-8) replaces the ethyl group with a methyl ester, reducing molecular weight (246.18 g/mol vs. 260.21 g/mol for the ethyl variant) .

- Applications: Critical in synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for antidiabetic drugs. TR2E2 PluriZyme efficiently catalyzes this conversion (kcat: 3908 ± 0.41 min⁻¹) .

- Performance : Higher enzymatic reactivity compared to ethyl ester due to shorter alkyl chain, which may reduce steric hindrance .

- Purity & Availability : Available at 97% purity from Fluorochem (Product ID: F224038) .

Ethyl 2-Ethyl-4,4,4-Trifluoro-3-Oxo-Butanoate

- Structure: Features an additional ethyl group at position 2 and trifluoro substitution at position 4 (CAS: Not specified) .

- Applications : Used in diverse research applications, though less specific than the trifluorophenyl variants.

Ethyl 3-Oxo-4-(3,4,5-Trimethoxyphenyl)Butanoate

- Structure : Replaces trifluorophenyl with a trimethoxyphenyl group (CAS: 123794-62-7) .

- Electronic Effects : Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature. This reduces electrophilicity at the keto position, impacting nucleophilic addition reactions .

- Applications : Less common in pharmaceutical synthesis; primarily used in niche organic transformations.

Ethyl 2,4,5-Trifluorobenzoylacetate

- Structure: Structural similarity score of 0.95 to the target compound, with a benzoyl group instead of a butanoate chain (CAS: 94695-50-8) .

- Reactivity : The benzoyl group may enhance conjugation, altering UV absorption and stability under acidic conditions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Industrial Relevance

- Enzymatic Efficiency : Methyl ester derivatives exhibit superior catalytic performance in transaminase-mediated reactions due to reduced steric effects .

- Synthetic Flexibility: Ethyl esters are preferred for chiral resolution steps, as their longer alkyl chains improve solubility in nonpolar solvents .

- Market Dynamics : Methyl esters are priced higher (e.g., Fluorochem’s 97% purity product) due to demand in antidiabetic drug synthesis, while ethyl esters offer cost-effective scalability .

Activité Biologique

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluorophenyl group attached to a butanoate backbone with a keto functional group. This structure contributes to its lipophilicity and potential interactions with biological targets.

Target Enzymes:

The compound primarily targets enzymes involved in metabolic pathways, particularly proteases and esterases . These enzymes play crucial roles in various biochemical processes, including energy metabolism and cellular signaling.

Mode of Action:

this compound inhibits the activity of these enzymes by binding to their active sites. This inhibition can lead to reduced substrate turnover and accumulation of metabolic intermediates, which may disrupt normal cellular functions.

Biochemical Pathways Affected:

The compound's inhibition of key enzymes can impact several biochemical pathways:

- Tricarboxylic Acid (TCA) Cycle

- Glycolysis

These disruptions can result in altered energy production and metabolic flux within cells.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption: Likely occurs through the gastrointestinal tract.

- Distribution: Distributed via the bloodstream.

- Metabolism: Metabolized predominantly by liver enzymes.

- Excretion: Excreted through the kidneys.

These properties influence the compound's bioavailability and therapeutic efficacy.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity:

- Cytotoxicity:

- Anthelmintic Activity:

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had MIC values ranging from 0.073 mg/ml to 0.125 mg/ml for pathogens such as K. pneumoniae and E. sakazakii. This suggests a promising potential for development into new antimicrobial agents .

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines. The results showed that it induced apoptosis in cancer cells at concentrations lower than those required for traditional chemotherapeutics like etoposide (LC50 of 9.8 µg/ml) .

Summary of Findings

| Biological Activity | Observed Effects |

|---|---|

| Antimicrobial | MIC values: 0.073 - 0.125 mg/ml against various bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines at low concentrations |

| Anthelmintic | Effective against P. posthuma and A. galli, superior to albendazole |

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, and how are reaction conditions optimized?

The compound is synthesized via a two-step process: (1) condensation of 2,4,5-trifluorophenylacetone with ethyl acetoacetate using triethylamine in acetonitrile at 30–50°C for 8.5 hours, followed by (2) cyclization with 1,1'-carbonyldiimidazole (CDI) at 30°C for 3.5 hours, yielding 83% . Optimization focuses on temperature control, solvent selection (acetonitrile for polar aprotic stability), and stoichiometric ratios to minimize side reactions like keto-enol tautomerization.

Q. What analytical techniques are employed to confirm the structural integrity and purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR, particularly and ) are standard for purity assessment (>97–98% by HPLC) and structural confirmation. Mass spectrometry (MS) validates molecular weight (246.18 g/mol), while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl at ~1700 cm) .

Q. What is the role of this compound in the synthesis of pharmaceuticals like Sitagliptin?

The compound is a critical intermediate in synthesizing Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. It undergoes enzymatic transamination (e.g., via TR2 transaminase) to produce 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a chiral precursor with >99% enantiomeric excess (e.e.) required for drug efficacy .

Advanced Research Questions

Q. How do enzymatic cascades, such as those involving transaminase TR2, enhance the stereoselective synthesis of intermediates from this β-keto ester?

The TR2 PluriZyme catalyzes a two-step cascade: (1) hydrolysis of the β-keto ester to a β-keto acid at its hydrolase site (pH 8.0–9.5, 60–65°C), followed by (2) transamination to the β-amino acid. This bifunctional enzyme eliminates intermediate isolation, reduces reaction steps, and ensures >99% e.e. via precise stereochemical control .

Q. What computational modeling approaches are used to predict the reactivity of this compound in biocatalytic processes?

Molecular docking and density functional theory (DFT) simulations model the enzyme-substrate interactions, particularly the binding affinity of the β-keto ester to TR2’s active site. These studies guide mutagenesis to enhance catalytic efficiency (e.g., modifying residues near the fluorophenyl group for better steric fit) .

Q. How do researchers resolve contradictions in catalytic efficiency data when using different enzyme variants or reaction setups?

Discrepancies in enzyme performance (e.g., activity loss at suboptimal pH) are addressed via kinetic profiling (Michaelis-Menten constants, and ) and stability assays (thermal shift assays). Comparative studies using wild-type vs. engineered TR2 variants identify mutations that improve turnover rates or solvent tolerance .

Q. What strategies mitigate degradation of the compound under varying storage conditions?

Storage at 4°C in airtight, light-resistant containers prevents hydrolysis and oxidation. Lyophilization (freeze-drying) enhances long-term stability, while adding antioxidants (e.g., BHT) or desiccants (e.g., silica gel) minimizes degradation during transport .

Q. How is the compound’s stability assessed under different pH and temperature conditions relevant to pharmaceutical formulations?

Accelerated stability studies expose the compound to pH 1–13 buffers and temperatures up to 60°C. High-resolution LC-MS monitors degradation products (e.g., decarboxylated or hydrolyzed derivatives), while Arrhenius modeling predicts shelf life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.